2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Description
Properties
CAS No. |
1333468-63-5 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.3 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization Techniques for 2 4 4 Methylpiperazin 1 Yl Phenyl Acetamide and Its Analogues
Established Synthetic Routes and Reaction Mechanisms
The construction of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the formation of two key bonds: the C-N bond between the phenyl ring and the piperazine (B1678402) moiety, and the amide bond. Several well-established methodologies can be employed to achieve this synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org The synthesis of the target compound via this route would involve the coupling of an aryl halide, such as 2-(4-bromophenyl)acetamide, with 1-methylpiperazine (B117243). The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The development of sophisticated, bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the use of less reactive aryl chlorides under milder conditions. wikipedia.orgsigmaaldrich.com
Nucleophilic Aromatic Substitution (SNAr): This method is viable when the phenyl ring is activated by a strong electron-withdrawing group (e.g., a nitro group) in the ortho or para position to a leaving group (like a halogen). A potential route involves the reaction of 2-(4-fluoro-3-nitrophenyl)acetamide with 1-methylpiperazine. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the leaving group. A subsequent reduction of the nitro group would be required to obtain an analogue of the target compound.
Reductive Amination: This reaction is a cornerstone of amine synthesis and can be adapted for piperazine derivatives. nih.gov For instance, the piperazine ring could be formed by reacting a suitable aniline (B41778) with bis(2-chloroethyl)amine. researchgate.netnih.gov Alternatively, if starting with a pre-formed arylpiperazine, the acetamide (B32628) side chain could be constructed. A more direct approach could involve the reductive amination of 4-(4-methylpiperazin-1-yl)benzaldehyde with an appropriate nitrogen source and a C1 building block, followed by elaboration to the acetamide. The mechanism involves the initial formation of an imine or enamine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov
Alkylation of Amines: A straightforward approach involves the alkylation of a pre-formed arylpiperazine. For example, 1-(4-aminophenyl)-4-methylpiperazine could be acylated with chloroacetyl chloride to form 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, which upon reduction of the chloro group, would yield the target molecule. Another common strategy is the direct alkylation of 1-methylpiperazine with a suitable electrophile like 2-chloro-N-phenylacetamide or its derivatives.
| Synthetic Route | Key Reactants | General Mechanism | Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide (e.g., 2-(4-bromophenyl)acetamide) + 1-Methylpiperazine | Pd-catalyzed cross-coupling via oxidative addition/reductive elimination cycle. wikipedia.org | High functional group tolerance, broad substrate scope. wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide (e.g., 2-(4-fluoro-3-nitrophenyl)acetamide) + 1-Methylpiperazine | Addition-elimination via Meisenheimer complex. | Often used in industrial processes, avoids expensive catalysts. nih.gov |
| Reductive Amination | Aniline derivative + Bis(2-haloethyl)amine | Formation and subsequent reduction of an imine intermediate. nih.gov | Forms C-N bonds and can build the piperazine ring simultaneously. |
| Amine Alkylation | 1-Methylpiperazine + 2-halo-phenylacetamide derivative | Nucleophilic substitution (SN2). | Simple, direct, and often uses readily available starting materials. |
Novel Synthetic Approaches and Optimization Strategies
Recent advances in organic synthesis have led to the development of more efficient, sustainable, and innovative methods for preparing arylpiperazines.
Continuous Flow Synthesis: The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, heat transfer, and process control. mdpi.combeilstein-journals.orgdrreddys.com Flow chemistry has been successfully applied to the synthesis of arylpiperazines, including multi-step sequences for active pharmaceutical ingredients (APIs). rsc.orgresearchgate.net For instance, a Buchwald-Hartwig amination step can be performed in a flow reactor, allowing for precise temperature control and reduced reaction times. beilstein-journals.org This technology enables the seamless integration of reaction, quenching, and purification steps, leading to higher productivity and purity. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. For piperazine synthesis, biocatalysts like lipases and reductive aminases are gaining attention. rsc.org Reductive aminases can be employed for asymmetric reductive aminations, providing a route to chiral piperazine precursors under mild, aqueous conditions. Immobilized lipases have been used in multicomponent reactions to synthesize piperidine (B6355638) derivatives, a strategy that could be adapted for piperazine synthesis. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and ring formation. mdpi.comorganic-chemistry.org This methodology allows for the generation of radical intermediates under exceptionally mild conditions. Novel protocols, such as the photoredox CarboxyLic Amine Protocol (CLAP), enable the synthesis of C2-substituted piperazines from the decarboxylative cyclization of amino-acid-derived diamines with aldehydes. mdpi.com
Advanced Catalytic Systems: Optimization of established methods continues to be a major focus. For the Buchwald-Hartwig amination, significant progress has been made through the development of new generations of palladium precatalysts (e.g., G3 and G4 Buchwald precatalysts) and highly active N-heterocyclic carbene (NHC) ligands. sigmaaldrich.comresearchgate.net These advanced systems exhibit greater stability, allow for lower catalyst loadings, and are effective for coupling challenging substrates like aryl chlorides under aerobic conditions, making the process more cost-effective and environmentally friendly. nih.govresearchgate.net
| Approach | Key Features | Advantages over Traditional Methods |
|---|---|---|
| Continuous Flow Synthesis | Reactions performed in a continuously flowing stream. drreddys.com | Improved safety, scalability, process control, and reproducibility. mdpi.com |
| Biocatalysis | Use of enzymes (e.g., lipases, reductive aminases). rsc.org | High selectivity, mild reaction conditions, environmentally friendly. |
| Photoredox Catalysis | Visible-light-mediated radical reactions. mdpi.com | Extremely mild conditions, novel reactivity for C-H functionalization. organic-chemistry.org |
| Advanced Catalytic Systems | New generations of Pd-precatalysts and ligands (NHCs, bulky phosphines). sigmaaldrich.com | Higher efficiency, lower catalyst loading, broader substrate scope, aerobic conditions. nih.gov |
Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide and its analogues. researchgate.netijpsr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.
¹H NMR: The proton spectrum of the target compound is expected to show distinct signals for the aromatic protons on the central phenyl ring (typically as two doublets in the δ 6.8-7.5 ppm range), a singlet for the methylene (B1212753) protons (-CH₂-CO) of the acetamide group, and several signals for the piperazine ring protons (often complex multiplets in the δ 2.5-3.2 ppm range). The N-methyl group on the piperazine would appear as a singlet around δ 2.2-2.4 ppm, and the amide protons (-NH₂) would appear as a broad singlet. nih.govrsc.org
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Expected signals include those for the carbonyl carbon of the amide (δ ~170 ppm), aromatic carbons (δ 115-150 ppm), and aliphatic carbons of the piperazine ring, the N-methyl group, and the acetamide methylene group (δ 40-60 ppm). mdpi.comnih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement, confirming the elemental composition. mdpi.combris.ac.uk The fragmentation pattern can help confirm the structure, for example, by showing cleavage of the piperazine ring or the acetamide side chain.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with modifiers like formic acid or trifluoroacetic acid) is typically used. Purity is assessed by the peak area percentage of the main component. For chiral analogues, specialized chiral HPLC columns are used to separate and quantify the enantiomers, allowing for the determination of enantiomeric excess (ee). nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide would be expected to show characteristic absorption bands for N-H stretching of the primary amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (the "Amide I" band, ~1650-1680 cm⁻¹), and C-H stretching for aromatic and aliphatic groups (~2800-3100 cm⁻¹). mdpi.com
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (AA'BB' system, ~δ 6.9 & 7.2 ppm), -CH₂-CO singlet (~δ 3.5 ppm), Piperazine protons (multiplets, ~δ 2.6 & 3.1 ppm), N-CH₃ singlet (~δ 2.3 ppm), -NH₂ broad singlet. |
| ¹³C NMR | C=O (~δ 172 ppm), Aromatic C-N (~δ 150 ppm), other aromatic carbons (~δ 116, 129, 130 ppm), Piperazine carbons (~δ 48, 55 ppm), N-CH₃ (~δ 46 ppm), -CH₂-CO (~δ 43 ppm). |
| IR (cm⁻¹) | N-H stretch (~3200-3400), C-H stretch (aliphatic/aromatic, ~2800-3100), C=O stretch (~1660). |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the exact mass of C₁₃H₂₀N₃O. |
Preclinical Pharmacological Investigations and Mechanistic Elucidation of 2 4 4 Methylpiperazin 1 Yl Phenyl Acetamide
Target Identification and Validation Studies
Research into phenylacetamide and piperazine (B1678402) derivatives has identified several potential molecular targets, primarily centered around pathways crucial for cancer cell survival and proliferation. While specific receptor binding and enzyme inhibition data for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not available, studies on analogous compounds suggest potential interactions with key cellular proteins.
Many nitrogen-containing heterocyclic compounds, including piperazine derivatives, have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling. The piperazine moiety is a common scaffold in the design of kinase inhibitors due to its ability to form favorable interactions within the ATP-binding pocket of these enzymes.
Furthermore, some phenylacetamide derivatives have been designed and synthesized as inhibitors of enzymes involved in coagulation, such as Factor VIIa. This suggests that the phenylacetamide scaffold can be tailored to interact with the active sites of specific enzymes. The potential for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide to engage with such targets would require dedicated enzyme inhibition and receptor binding assays.
Table 1: Representative Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class | Target Enzyme | IC50 (µM) |
| Phenylpiperazine Derivatives | Topoisomerase II | Comparable to Doxorubicin nih.gov |
| Phenylacetamide Derivatives | PARP-1 | Not specified |
Note: This table presents data from studies on compounds structurally related to 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide to illustrate potential target engagement.
Molecular and Cellular Mechanisms of Action
The anticancer effects of phenylacetamide and piperazine derivatives appear to be mediated through a variety of molecular and cellular mechanisms, including the modulation of key signaling pathways, regulation of gene and protein expression, and the induction of apoptosis and cell cycle arrest.
Compounds containing the piperazine moiety have been shown to modulate critical signaling pathways involved in cancer progression. For instance, piperine, an amide which shares structural similarities with the phenylacetamide core, has been demonstrated to inhibit TGF-β signaling pathways. nih.gov Inhibition of this pathway can disrupt epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov
Additionally, N-methylpiperazine has been utilized as a reagent in the design of inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is lacking, its structural components suggest a potential to interfere with these or other oncogenic signaling cascades. The basic nature of the N-methylpiperazine group could also play a role in its interaction with cellular signaling components. zbwhr.com
The cytotoxic effects of phenylacetamide derivatives are often associated with their ability to alter the expression of genes and proteins that regulate cell survival and apoptosis. Studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins.
For example, a study on phenylacetamide derivatives demonstrated an upregulation of Bax and FasL RNA expression in cancer cells following treatment. tbzmed.ac.ir Concurrently, the expression of the anti-apoptotic protein Bcl-2 was also affected in some cell lines. tbzmed.ac.ir This modulation of apoptotic regulatory genes is a key mechanism contributing to the anticancer activity of this class of compounds.
A significant body of evidence points to the induction of apoptosis as a primary mechanism of action for the anticancer effects of phenylacetamide derivatives. tbzmed.ac.irnih.govmdpi.com These compounds have been shown to trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir
Mechanistically, phenylacetamide derivatives have been observed to induce DNA fragmentation, a hallmark of apoptosis, as confirmed by TUNEL assays. mdpi.com Furthermore, these compounds can activate key executioner caspases, such as caspase-3, which are central to the apoptotic cascade. tbzmed.ac.irijcce.ac.ir The activation of caspases leads to the cleavage of critical cellular substrates, including PARP-1, ultimately resulting in cell death. mdpi.com
In Vitro Efficacy Assessments in Disease-Relevant Cell Models
The anticancer potential of phenylacetamide and piperazine derivatives has been evaluated in a wide range of cancer cell lines, demonstrating significant cytotoxic and anti-proliferative activity.
Numerous studies have utilized cell viability assays, such as the MTT assay, to determine the cytotoxic effects of phenylacetamide derivatives on various cancer cell lines. These studies have consistently shown that these compounds inhibit the growth of cancer cells in a dose-dependent manner. tbzmed.ac.irmdpi.com
For instance, certain phenylacetamide derivatives have demonstrated potent cytotoxic effects against breast cancer (MCF-7, MDA-MB-468), prostate cancer (PC3), and neuroblastoma cell lines. tbzmed.ac.irnih.gov The IC50 values for these compounds are often in the low micromolar range, indicating significant potency. tbzmed.ac.irnih.gov Similarly, piperazine-containing compounds have shown growth inhibitory activity against a panel of cancer cell lines, including those from leukemia, lung, colon, melanoma, ovarian, and breast cancers. mdpi.com
Table 2: Representative In Vitro Cytotoxicity of Phenylacetamide and Piperazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 / GI50 (µM) |
| Phenylacetamide derivative 3d | MDA-MB-468 | MTT | 0.6 ± 0.08 tbzmed.ac.ir |
| Phenylacetamide derivative 3c | MCF-7 | MTT | 0.7 ± 0.08 tbzmed.ac.ir |
| Phenylacetamide derivative 3d | MCF-7 | MTT | 0.7 ± 0.4 tbzmed.ac.ir |
| Phenylacetamide derivative 2b | PC3 | MTS | 52 nih.gov |
| Phenylacetamide derivative 2c | PC3 | MTS | 80 nih.gov |
| Phenylacetamide derivative 2c | MCF-7 | MTS | 100 nih.gov |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | NCI-60 Screen | 1.00 cancer.gov |
| Phenyl-piperazinyl-oxazolo-pyrimidine | Leukemia CCRF-CEM | Cell Proliferation | >100 |
Note: This table presents a selection of reported IC50/GI50 values for various phenylacetamide and piperazine derivatives to illustrate their in vitro anticancer activity.
Functional Assays (e.g., Enzyme Activity, Neurotransmission)
Functional assays for this series of phenylacetamide derivatives have primarily centered on their enzymatic activity as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
In a significant study, a novel series of phenylacetamide derivatives were evaluated for their inhibitory effects against a panel of kinases known to be involved in the pathogenesis of hepatocellular carcinoma. nih.gov Several of these compounds demonstrated potent inhibitory activity, with IC50 values in the nanomolar range. The specific kinases targeted include those involved in angiogenesis and tumor cell proliferation, such as vascular endothelial growth factor receptors (VEGFRs, also known as FLT1, KDR/FLT4) and platelet-derived growth factor receptors (PDGFRα and PDGFRβ). nih.gov
The table below summarizes the in vitro kinase inhibitory activity for representative compounds from this series.
| Kinase Target | IC50 (nM) |
| FLT1 | Nanomolar range |
| FLT3 | Nanomolar range |
| FLT4 (VEGFR3) | Nanomolar range |
| KDR (VEGFR2) | Nanomolar range |
| PDGFRα | Nanomolar range |
| PDGFRβ | Nanomolar range |
This table presents a summary of the potent inhibitory activities observed for several phenylacetamide derivatives against key kinases implicated in hepatocellular carcinoma. nih.gov The data indicates that these compounds are effective multikinase inhibitors at nanomolar concentrations.
In addition to direct enzyme inhibition, other studies on similar phenylacetamide derivatives have explored their effects on downstream cellular processes. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines, a form of programmed cell death that is often evaded by tumor cells. tbzmed.ac.irtbzmed.ac.ir This pro-apoptotic activity is a key functional outcome of their primary mechanism of action.
In Vivo Preclinical Efficacy Studies in Animal Models
The promising in vitro activity of the phenylacetamide derivatives prompted their evaluation in in vivo animal models to assess their therapeutic potential in a physiological setting.
In preclinical studies utilizing animal models of hepatocellular carcinoma, orally bioavailable phenylacetamide derivatives have demonstrated significant efficacy in modulating the disease phenotype. nih.gov Specifically, selected compounds from this series were tested in Hep3B mice xenograft models, where human liver cancer cells are implanted into immunodeficient mice.
The administration of these compounds led to a marked reduction in tumor growth, indicating their ability to suppress cancer cell proliferation in a living organism. nih.gov Notably, the efficacy of certain phenylacetamide derivatives was found to be superior to that of sorafenib, a standard-of-care multikinase inhibitor used in the treatment of advanced HCC. nih.gov
The table below outlines the key findings from an in vivo efficacy study in a hepatocellular carcinoma animal model.
| Animal Model | Intervention | Key Finding |
| Hep3B Mice Xenograft Model | Phenylacetamide Derivatives (e.g., Compound 12, Compound 14) | Demonstrated superior efficacy in reducing tumor growth compared to sorafenib. nih.gov |
This table highlights the significant in vivo antitumor activity of selected phenylacetamide derivatives in a preclinical model of hepatocellular carcinoma. nih.gov The superior efficacy compared to an established therapeutic agent underscores the potential of this class of compounds.
Biomarker analysis in preclinical models is crucial for understanding the mechanism of action of a drug and for identifying potential markers that could be used to monitor treatment response in future clinical settings. For multikinase inhibitors like the phenylacetamide derivatives, biomarker analysis typically involves assessing the phosphorylation status of target kinases and downstream signaling proteins in tumor tissues.
While specific biomarker data for the aforementioned phenylacetamide series is not detailed in the available literature, a common approach in preclinical studies of kinase inhibitors is to measure the expression and phosphorylation levels of the target kinases (e.g., VEGFR, PDGFR) and key downstream signaling molecules in tumor samples from treated animals. A reduction in the phosphorylation of these proteins would provide evidence of target engagement and inhibition of the signaling pathway in vivo.
In studies of other kinase inhibitors in xenograft models, a decrease in the expression of the target kinase and its downstream signaling molecules has been observed in tumor tissues following treatment. nih.gov This reduction in target protein levels often correlates with tumor growth suppression and necrosis. nih.gov Such analyses provide valuable insights into the molecular mechanisms underlying the observed antitumor efficacy.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 4 4 Methylpiperazin 1 Yl Phenyl Acetamide Derivatives
Systematic Structural Modifications and Design of Analogues
The design of analogues of the lead compound has been a fruitful strategy for exploring the chemical space and optimizing biological activity. A primary approach involves the modification of three key regions of the molecule: the terminal N-phenylacetamide moiety, the central piperazine (B1678402) ring, and the aryl group attached to the distal nitrogen of the piperazine.
One significant design strategy has been to create analogues based on previously successful anticonvulsant compounds. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogues of active pyrrolidine-2,5-diones by replacing the cyclic imide ring with a more flexible chain amide structure. nih.govresearchgate.net This modification aimed to elucidate the structural importance of the imide/amide fragment for anticonvulsant activity. researchgate.net
The synthesis of these analogues typically involves a multi-step process. A common method is the Schotten-Baumann reaction, where a primary aromatic amine is reacted with chloroacetyl chloride to form an N-phenyl-2-chloroacetamide intermediate. researchgate.net This intermediate is then treated with an appropriate arylpiperazine in the presence of a base (like potassium carbonate) and a catalyst (like potassium iodide) to yield the final target compounds. researchgate.netnih.gov This synthetic route allows for considerable diversity by varying both the starting aniline (B41778) and the phenylpiperazine.
Systematic modifications have included:
Substitution on the N-phenyl ring of the acetamide (B32628): Introducing various substituents at different positions to probe electronic and steric effects.
Substitution on the N-aryl ring of the piperazine: Placing electron-donating or electron-withdrawing groups on this ring to modulate receptor affinity and selectivity. researchgate.net
Replacement of the arylpiperazine moiety: Substituting the entire arylpiperazine group with other amine-containing structures, such as benzylpiperazine, hydroxyethylpiperazine, or morpholine, to assess the role of this fragment. nih.gov
These systematic modifications have led to the synthesis of large libraries of compounds, enabling detailed investigation into their pharmacological properties.
Identification of Key Pharmacophores and Ligand Efficiency Metrics
Pharmacophore modeling is essential for identifying the crucial molecular features required for biological activity. For the broader class of arylpiperazines, a general pharmacophore model includes a basic nitrogen atom (in the piperazine ring), an aromatic ring, and a hydrogen bond acceptor, all arranged in a specific three-dimensional orientation. researchgate.netnih.gov These features enable interaction with key residues in the binding pockets of targets like serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
The key pharmacophoric elements for derivatives of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be summarized as:
The Arylpiperazine Moiety: This is a "privileged scaffold" in CNS drug discovery, with the distal aryl group and the basic nitrogen being critical for receptor recognition. nih.gov
The Acetamide Linker: The carbonyl group often acts as a hydrogen bond acceptor, and the length and flexibility of the linker are crucial for correctly positioning the interacting groups.
The Terminal Phenyl Group: This group engages in hydrophobic or π-π stacking interactions within the receptor pocket. Substituents on this ring can fine-tune these interactions.
Ligand Efficiency Metrics
Ligand efficiency (LE) and related metrics are used to assess the quality of a compound by relating its potency to its size (typically the number of non-hydrogen atoms, HAC). It helps in identifying small, efficient fragments that can be developed into more potent leads.
While specific LE values for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide are not extensively published, we can analyze data from related arylpiperazine derivatives to understand the structure-efficiency relationship. For example, in a series of arylpiperazine derivatives developed as androgen receptor (AR) antagonists, compound 21 showed a high binding affinity (IC50 = 0.65 µM). nih.gov Assuming a typical molecular weight for such a compound, its efficiency metrics can be calculated to guide further optimization. The goal is to increase potency without a disproportionate increase in molecular size, thereby maintaining favorable drug-like properties.
| Compound ID | Target | Potency (IC50) | pIC50 | Molecular Weight ( g/mol ) | Heavy Atom Count (HAC) | Ligand Efficiency (LE = pIC50/HAC) | Binding Efficiency Index (BEI = pIC50/MW*1000) |
| 6b | 5-HT2C | 4 nM | 8.40 | 447.6 | 32 | 0.26 | 18.77 |
| 6b | 5-HT6 | 3 nM | 8.52 | 447.6 | 32 | 0.27 | 19.04 |
| 21 | AR | 0.65 µM | 6.19 | 499.6 | 36 | 0.17 | 12.39 |
Data for compounds 6b and 21 are derived from published studies. nih.govnih.gov pIC50 was calculated as -log(IC50 in M). HAC and MW are estimated for representative structures.
This table demonstrates how ligand efficiency metrics can quantify the "quality" of a ligand's binding. Higher LE and BEI values are generally desirable, indicating a more efficient interaction per atom.
Influence of Substituent Effects on Biological Potency and Selectivity
The potency and selectivity of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide derivatives are highly sensitive to the nature and position of substituents on the aromatic rings.
In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity, the substituent at the 3-position of the terminal anilide moiety was found to be critical. nih.gov A clear distinction in activity was observed between analogues with a 3-chloro group and those with a 3-(trifluoromethyl) group. The majority of the 3-chloroanilide analogues were inactive in the maximal electroshock (MES) seizure model. nih.gov In contrast, several 3-(trifluoromethyl)anilide derivatives showed significant anticonvulsant protection. nih.gov This suggests that a strong electron-withdrawing group at this position is favorable for this specific activity.
Furthermore, modifications to the aryl group on the piperazine ring also significantly impact activity. For anticonvulsant properties, the presence of substituents on this ring, such as 2-methoxy, 4-fluoro, or 3-chloro, influenced potency. nih.gov For instance, the derivative with an unsubstituted phenylpiperazine and a 3-(trifluoromethyl)anilide group showed high activity. researchgate.net
The following table summarizes the effect of substituents on the anilide ring on anticonvulsant activity in the MES test.
| Compound ID | Anilide Substituent (R) | Arylpiperazine Moiety | MES Activity (% Protection @ 100mg/kg) |
| 12 | 3-Cl | 4-Methylpiperazine | Active |
| 13 | 3-Cl | Morpholine | Active |
| 3-11 | 3-Cl | Various Phenylpiperazines | Inactive |
| 14 | 3-CF3 | 4-Phenylpiperazine | Active |
| 16 | 3-CF3 | 4-(4-Fluorophenyl)piperazine | Active |
| 18 | 3-CF3 | 4-(3-Chlorophenyl)piperazine | Active |
| 20 | 3-CF3 | 4-(2-Methoxyphenyl)piperazine | Active |
| 15 | 3-CF3 | 4-(2-Chlorophenyl)piperazine | Inactive |
| 17 | 3-CF3 | 4-(2,3-Dichlorophenyl)piperazine | Inactive |
Data adapted from Kamiński et al., Med Chem Res, 2015. nih.gov
These findings highlight the delicate electronic and steric balance required for potent biological activity and demonstrate how targeted substitutions can be used to enhance potency and modulate the pharmacological profile.
Correlation of Structural Features with Preclinical Pharmacological Profiles
The structural modifications systematically introduced into the 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide scaffold have led to the identification of derivatives with distinct preclinical pharmacological profiles.
Anticonvulsant Profile: As discussed, a key structural correlation for anticonvulsant activity in the MES model is the presence of a 3-(trifluoromethyl) group on the anilide ring. nih.gov The most potent compound from one study was also found to be a moderate binder to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism of action. nih.govresearchgate.net Furthermore, replacing the phenylpiperazine moiety with a benzylpiperazine or hydroxyethylpiperazine group generally decreased anticonvulsant activity, underscoring the importance of the arylpiperazine pharmacophore. nih.gov
Antipsychotic Profile: The arylpiperazine scaffold is a well-established feature of many atypical antipsychotic drugs, which often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors. researchgate.net Studies on 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides have shown that these compounds can exhibit antipsychotic-like effects in animal models. researchgate.net The nature of the substituent on the arylpiperazine ring is crucial in determining the receptor interaction profile. For example, compounds with 2-methoxyphenyl, 3-chlorophenyl, or 3-(trifluoromethyl)phenyl groups on the piperazine have shown promising activity profiles, reducing apomorphine-induced climbing and 5-HTP-induced head twitches without inducing significant catalepsy, a profile consistent with atypical antipsychotics. researchgate.netresearchgate.net
Computational and Cheminformatic Approaches in the Study of 2 4 4 Methylpiperazin 1 Yl Phenyl Acetamide
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of ligands within the active sites of proteins.
In studies of derivatives of the "2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide" scaffold, molecular docking has been employed to elucidate binding interactions with various protein targets. For instance, a study on a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed potential binding modes within the active sites of microbial and cancer-related proteins. nih.govresearchgate.net The docking studies for these compounds demonstrated good docking scores, suggesting favorable binding energies and a potential for these molecules to act as leads for rational drug design. nih.govresearchgate.net
The ligand-protein interactions are critical for the biological activity of a compound. For related acetamide (B32628) derivatives, profiling of these interactions often reveals a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or halogen bonds, depending on the specific substitutions and the protein target. nih.gov The "2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide" scaffold contains key functional groups—the acetamide nitrogen and oxygen, the phenyl ring, and the piperazine (B1678402) nitrogens—that can participate in various types of interactions. The methyl group on the piperazine ring can also contribute to hydrophobic interactions.
A detailed analysis of the interaction patterns of similar molecules can provide insights into the key residues involved in binding. aalto.fi For example, in the context of DNA gyrase B inhibitors with an acetamide scaffold, molecular docking has shown interactions with key residues such as Asn46, Asp73, and Ile78. nih.gov While not directly studying "2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide", these findings suggest potential interacting partners if this compound were to be docked into a similar binding site.
Table 1: Representative Ligand-Protein Interactions for Structurally Related Compounds This table is generated based on findings for derivatives and related structures, as direct data for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not available.
| Protein Target | Interacting Residues | Type of Interaction | Reference Compound |
| DNA Gyrase B | Asn46, Asp73, Ile78, Arg136 | Hydrogen Bonds, Hydrophobic Interactions | Benzoxazine Acetamide Scaffold |
| Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Hydrogen Bonds, van der Waals Interactions | N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates |
| Topoisomerase II | Aspartic Acid Residues | Hydrogen Bonds | Phenylpiperazine derivatives of 1,2-benzothiazine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
For derivatives containing the phenylpiperazine and acetamide moieties, QSAR studies have been instrumental in identifying the key molecular descriptors that influence their biological activities. researchgate.netopenpharmaceuticalsciencesjournal.com These descriptors can be electronic, steric, or hydrophobic in nature. A robust QSAR model can be used to predict the activity of novel compounds before their synthesis, thus saving time and resources. researchgate.net
In a study of piperazine and keto piperazine derivatives as renin inhibitors, a QSAR model was developed with a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. openpharmaceuticalsciencesjournal.com The model indicated that constitutional descriptors such as the number of double bonds and the number of oxygen atoms play a vital role in the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com
Table 2: Key Molecular Descriptors in QSAR Models of Related Compound Series This table is generated based on findings for derivatives and related structures, as direct data for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not available.
| Compound Series | Key Descriptors | QSAR Model Statistics | Biological Activity |
| Piperazine and Keto Piperazine Derivatives | Sv (Sum of atomic van der Waals radii), nDB (Number of double bonds), nO (Number of oxygen atoms) | R² = 0.846, Q² = 0.818 | Renin Inhibition |
| Bicyclo (Aryl Methyl) Benzamides | Hydrogen Bond Donor count, Polarizability, Surface Tension, Topological Diameter | R² > 0.6 | GlyT1 Inhibition |
| (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives | Multiple physicochemical descriptors | Predictive QSAR models developed | CETP Inhibition |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-protein complex over time. mdpi.com This method can be used to assess the stability of the interactions predicted by molecular docking and to understand the dynamic behavior of the ligand in the binding pocket. youtube.comrsc.org
For inhibitors with an acetamide scaffold targeting DNA gyrase B, 100 ns MD simulations have been performed. nih.gov The analysis of parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and solvent accessible surface area indicated the formation of a stable complex between the compound and the protein. nih.gov Such simulations can also reveal the importance of van der Waals and electrostatic interactions in the binding free energy. nih.gov
In a study of bicyclo (aryl methyl) benzamides, MD simulations over 100 ns confirmed that the most active inhibitors remained stable in the active site of the dopamine (B1211576) transporter (DAT) protein. mdpi.com Similarly, MD simulations of Arcangelisia flava compounds with COX-1 and COX-2 demonstrated stable interactions, as indicated by constant RMSD values. biointerfaceresearch.com These examples underscore the power of MD simulations to validate docking poses and to provide a more realistic picture of the binding event at the atomic level. For "2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide", MD simulations would be crucial to assess the stability of its binding to a target protein and to understand the conformational flexibility of the molecule within the active site.
Table 3: Parameters Analyzed in Molecular Dynamics Simulations of Related Compounds This table is generated based on findings for derivatives and related structures, as direct data for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not available.
| Compound/Scaffold | Simulation Length | Key Parameters Analyzed | Insights Gained |
| Benzoxazine Acetamide Scaffold | 100 ns | RMSD, RMSF, Radius of Gyration, Solvent Accessible Surface Area | Stable complex formation with DNA gyrase B |
| Bicyclo (Aryl Methyl) Benzamides | 100 ns | RMSD | Stability of inhibitors in the active site of DAT protein |
| Arcangelisia flava compounds | 200 ns | RMSD | Stable interactions with COX-1 and COX-2 |
Virtual Screening and De Novo Design Strategies for Novel Modulators
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com The "2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide" scaffold can be used as a starting point for virtual screening campaigns.
Pharmacophore-based virtual screening is a common approach where a 3D arrangement of essential features that enable a molecule to exert a specific biological effect is used to filter compound databases. longdom.org For example, a pharmacophore model was successfully used to screen a database of 22 million compounds to identify inhibitors of S. epidermidis TcaR. nih.gov A similar strategy could be applied using the key features of "2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide" to find novel compounds with similar binding properties.
Structure-based virtual screening, which utilizes the 3D structure of the target protein, has been employed to identify novel inhibitors for various targets using acetamide-containing compound libraries. nih.gov In one such study, a 3D-pharmacophore structure-based virtual screening led to the identification of six novel hits as DNA gyrase B inhibitors. nih.gov
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have favorable interactions with a target protein. The "2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide" core can serve as a fragment for de novo design algorithms to build upon, adding functional groups to optimize binding affinity and other drug-like properties.
Table 4: Virtual Screening Approaches Utilizing Related Scaffolds This table is generated based on findings for derivatives and related structures, as direct data for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not available.
| Screening Method | Database Screened | Scaffold/Model Basis | Outcome |
| 3D-Pharmacophore Structure-Based Virtual Screening | ZINC database (300,000 compounds) | Benzoxazine Acetamide Scaffold | Identification of 6 novel DNA gyrase B inhibitors |
| Pharmacophore Modeling-Based Virtual Screening | ZINC 15 database (22 million compounds) | Gemifloxacin | Identification of hit compounds for S. epidermidis TcaR |
| Pharmacophore and Docking Studies | Princeton library (50,000 compounds) | TAK-1 antagonists | Identification of new lead compounds for TAK-1 |
Pharmacokinetic Profiling of 2 4 4 Methylpiperazin 1 Yl Phenyl Acetamide in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species
There is no available data from preclinical studies in common animal models such as rats, mice, dogs, or monkeys to characterize the ADME profile of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. Information regarding its oral absorption, the extent and rate of its distribution to various tissues, the primary metabolic pathways it undergoes, and the routes and speed of its elimination from the body have not been documented in published literature.
Identification and Characterization of Major Metabolites
The metabolic fate of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in preclinical species is currently unknown. No studies have been published that identify and characterize the major metabolites formed from this compound. Understanding the metabolic pathways is crucial, as metabolites can be active, inactive, or even toxic. Without this information, a complete picture of the compound's pharmacological and toxicological profile cannot be established.
In Vitro Metabolic Stability and Drug-Drug Interaction Potential
Data from in vitro assays, which are typically used to assess a compound's metabolic stability and its potential to cause drug-drug interactions, are not available for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. In vitro studies using liver microsomes, hepatocytes, or recombinant enzymes from different species are standard practice to predict a compound's clearance in the body and its likelihood of interfering with the metabolism of other co-administered drugs. The absence of such data leaves a significant gap in our understanding of the compound's potential clinical behavior.
Bioavailability and Systemic Exposure Studies in Preclinical Species
Quantitative data on the bioavailability and systemic exposure of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide following administration in preclinical species have not been reported. Bioavailability studies determine the fraction of an administered dose that reaches the systemic circulation, while systemic exposure studies measure the concentration of the compound in the blood over time. These parameters are fundamental for relating the administered dose to the observed pharmacological effects and for designing appropriate dosing regimens for further studies.
Derivatization and Advanced Delivery Strategies for 2 4 4 Methylpiperazin 1 Yl Phenyl Acetamide
Prodrug Design and Evaluation for Enhanced Pharmacological Properties
The prodrug approach involves the chemical modification of a biologically active compound to form a new compound that can be converted back to the parent drug in the body. This strategy is often employed to improve physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. For a molecule like 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, with its secondary amide and tertiary amine functionalities, several prodrug strategies could be envisioned to enhance properties such as solubility, permeability, and metabolic stability.
One common approach is the derivatization of the amide nitrogen. For instance, N-acyloxyalkylation or N-phosphonooxymethylation can introduce labile groups that are cleaved by esterases or phosphatases in vivo to release the parent amide. Another possibility involves the modification of the piperazine (B1678402) ring. For example, a long-acting injectable formulation of aripiprazole, which also contains a piperazine moiety, was developed as a lauroxil prodrug. nih.gov
The evaluation of such prodrugs would involve a systematic assessment of their chemical stability, enzymatic conversion rates in plasma and tissue homogenates, and their pharmacokinetic profiles in preclinical models. The goal is to identify a prodrug that provides an improved therapeutic window and patient compliance.
Table 1: Hypothetical Prodrugs of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide and Their Potential Advantages
| Prodrug Moiety | Potential Advantage | In Vivo Cleavage Enzyme |
| N-acyloxymethyl | Improved membrane permeability | Esterases |
| N-phosphonooxymethyl | Enhanced aqueous solubility | Phosphatases |
| Piperazine N-oxide | Potential for targeted reduction at the site of action | Reductases |
| Acyl-carbamate at piperazine | Controlled release kinetics | Esterases/Amidases |
Conjugation Chemistry for Targeted Delivery Systems
Conjugation chemistry involves linking the therapeutic agent to a targeting moiety, such as an antibody, peptide, or small molecule, that can selectively bind to receptors or antigens overexpressed on diseased cells. This approach, exemplified by antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), aims to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity.
For 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, conjugation could be achieved through several chemical handles. The secondary amide provides a site for modification, although it is generally less reactive. A more common strategy would be to introduce a reactive functional group onto the phenyl ring or the methyl group of the piperazine. This could be a carboxyl, amino, or thiol group that can then be used for conjugation to a linker-targeting ligand system.
The choice of linker is critical and can be either cleavable (e.g., by pH, enzymes, or reducing agents in the target cell) or non-cleavable. The targeting ligand would be selected based on the therapeutic indication. For instance, if the compound has anticancer properties, a ligand that targets a tumor-specific antigen could be employed.
Table 2: Potential Conjugation Strategies for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
| Targeting Ligand | Linker Type | Potential Target |
| Monoclonal Antibody | Valine-Citrulline (enzyme-cleavable) | Tumor-associated antigen |
| Folic Acid | Disulfide (redox-sensitive) | Folate receptor overexpressing cells |
| RGD Peptide | Thioether (non-cleavable) | Integrins on angiogenic endothelial cells |
Exploration of Novel Formulation Strategies for Improved Bioavailability
Poor aqueous solubility is a common challenge for many small molecule drugs, which can lead to low and variable oral bioavailability. tbzmed.ac.ir Novel formulation strategies can be employed to overcome this limitation. For compounds with a phenylpiperazine scaffold, which can exhibit poor solubility, lipid-based and nanoparticle formulations are promising approaches.
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form in the gastrointestinal tract. Piperazine-based ionizable lipids have been successfully used to formulate lipid nanoparticles (LNPs) for the delivery of mRNA, demonstrating the versatility of this scaffold in lipid-based systems. researchgate.netnih.gov For 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, formulating it within a lipid-based system could enhance its dissolution and absorption.
Nanoparticle Formulations: Nanoparticles can increase the surface area of a poorly soluble drug, thereby enhancing its dissolution rate. nih.govresearchgate.net Techniques such as wet bead milling can be used to produce drug nanoparticles that can then be formulated into various dosage forms. pharmtech.com For poorly soluble compounds, formulating them as nanocrystals can significantly improve their bioavailability. mdpi.com
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and dissolution rate. araijournal.com This approach has been widely used to improve the bioavailability of numerous drugs. The phenyl ring of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide could potentially fit into the hydrophobic cavity of a cyclodextrin molecule.
The selection of an appropriate formulation strategy would depend on the specific physicochemical properties of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide and the desired therapeutic application. In vitro dissolution and permeability studies, followed by in vivo pharmacokinetic assessments, are crucial for the evaluation and optimization of these advanced formulations.
Table 3: Comparison of Novel Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
| Lipid-Based Nanoparticles (LNPs) | Presents drug in a solubilized state; enhances lymphatic transport | Improved dissolution and absorption; potential for targeted delivery. researchgate.netnih.gov |
| Drug Nanocrystals | Increases surface area for dissolution | Enhanced dissolution rate and bioavailability. mdpi.com |
| Cyclodextrin Complexation | Forms water-soluble inclusion complexes | Increased aqueous solubility and stability. araijournal.com |
Future Directions and Emerging Research Paradigms for 2 4 4 Methylpiperazin 1 Yl Phenyl Acetamide
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Compound Action
To gain a deeper, systems-level understanding of the biological effects of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, the application of "omics" technologies is a critical future direction. nih.gov These high-throughput approaches can provide an unbiased and comprehensive view of the molecular changes induced by the compound within a biological system.
Genomics: By employing techniques like RNA sequencing (RNA-Seq), researchers can analyze the complete transcriptomic profile of cells or tissues treated with 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. This can reveal which genes are upregulated or downregulated, thereby identifying the signaling pathways and cellular processes modulated by the compound. nih.gov Such insights can help in pinpointing its mechanism of action and may also uncover potential biomarkers for patient stratification or response monitoring.
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, providing a snapshot of the cellular machinery. nih.govsciopen.com Investigating the proteomic changes following treatment with 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can help in identifying its direct molecular targets, as well as downstream effector proteins. nih.gov Furthermore, the analysis of post-translational modifications can offer deeper insights into the compound's impact on protein function and signaling cascades.
Metabolomics: As the downstream readout of genomic and proteomic activity, the metabolome provides a functional signature of the physiological state of a cell. mdpi.com Metabolomic profiling of samples treated with 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can uncover alterations in metabolic pathways, which could be central to its therapeutic effects or potential off-target activities. mdpi.com This can be particularly valuable in understanding the compound's influence on cellular energy metabolism and biosynthetic processes. mdpi.com
The integration of these multi-omics datasets will be instrumental in constructing a comprehensive molecular portrait of the action of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, moving beyond a single-target perspective to a more holistic understanding of its biological impact.
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which posits that compounds acting on multiple targets may offer superior efficacy, particularly for complex multifactorial diseases. nih.gov The chemical scaffold of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, featuring a phenylpiperazine moiety, is a privileged structure known to interact with a variety of biological targets. nih.gov
Future research should systematically explore the polypharmacological profile of this compound. This can be achieved through a combination of computational and experimental approaches:
In Silico Screening: Computational methods such as molecular docking and pharmacophore modeling can be used to screen 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide against large databases of protein structures to predict potential off-target interactions.
In Vitro Profiling: The predictions from in silico studies can then be validated experimentally through in vitro binding assays and enzymatic assays against a panel of receptors, kinases, and other enzymes.
A well-defined multi-target profile for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide could not only provide a more nuanced understanding of its mechanism of action but also open up avenues for its application in diseases where hitting multiple nodes in a pathogenic network is beneficial.
Translational Research Perspectives from Preclinical to Investigational New Drug (IND) Stages (Excluding Clinical Trials)
The path from a promising preclinical compound to an Investigational New Drug (IND) is a critical phase in translational research, focused on bridging the gap between basic science and clinical application. dndi.org For 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, this journey would involve a series of rigorous studies designed to establish its safety and potential efficacy before it can be administered to humans. openmedscience.comyoutube.com
The key components of the preclinical to IND pipeline for this compound would include:
Lead Optimization: Further chemical modifications of the 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide structure may be undertaken to improve its potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy Studies: The compound's therapeutic potential would need to be demonstrated in relevant animal models of the target disease. These studies would aim to establish a dose-response relationship and provide proof-of-concept for its clinical use.
IND-Enabling Toxicology Studies: A comprehensive battery of toxicology and safety pharmacology studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines. fda.gov This includes assessing the compound's effects on vital organ systems and determining a safe starting dose for human trials. fda.gov
Chemistry, Manufacturing, and Controls (CMC): The development of a scalable and reproducible synthesis process for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is essential. fda.gov This also involves establishing the purity, stability, and quality control specifications for the drug substance and the formulated drug product.
Successful completion of these stages would culminate in the submission of an IND application to a regulatory body like the U.S. Food and Drug Administration (FDA), a crucial milestone for initiating clinical trials. bioaccessla.comyoutube.com
Novel Therapeutic Indications Beyond Current Research Focus
The exploration of novel therapeutic applications for existing or development-stage compounds, often referred to as drug repurposing, is a highly valuable strategy in drug discovery. Given the biological activities of structurally related molecules, 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide may have therapeutic potential beyond its initial research focus.
Neurological Disorders: Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been investigated for their anticonvulsant activity. nih.gov This suggests that 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide could be explored for its potential in treating epilepsy or other seizure disorders. Furthermore, derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide have been developed as probes for the excitatory amino acid transporter 2 (EAAT2), a target implicated in neurodegenerative diseases. nih.gov This raises the possibility of investigating 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide for neuroprotective effects in conditions such as amyotrophic lateral sclerosis (ALS) or Alzheimer's disease.
Oncology: The phenylpiperazine scaffold is present in numerous kinase inhibitors used in cancer therapy. nih.govnih.gov Therefore, screening 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide against a panel of cancer-relevant kinases could uncover potential anti-cancer activity.
Infectious and Inflammatory Diseases: The piperazine (B1678402) ring is a common feature in a wide range of biologically active compounds, including those with antimicrobial and anti-inflammatory properties. mdpi.commdpi.com Phenotypic screening of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in relevant cellular and animal models of infectious and inflammatory diseases could reveal unexpected therapeutic opportunities.
A systematic approach to indication expansion, leveraging both computational predictions and experimental screening, could significantly broaden the therapeutic horizons for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between 4-(4-methylpiperazin-1-yl)phenyl intermediates and acetamide derivatives. Key steps include reductive amination or nucleophilic substitution under basic conditions (e.g., triethylamine). Critical parameters include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (room temperature vs. reflux), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Confirmation of structure and purity relies on:
- NMR : H and C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).
- LCMS/MS : To determine molecular ion ([M+H]) and fragmentation patterns. Cross-referencing with computational predictions (e.g., PubChem data) ensures accuracy .
Q. What biological targets are hypothesized for this compound, and how are they validated experimentally?
- Methodological Answer : The piperazine and acetamide moieties suggest potential interactions with neurotransmitter receptors (e.g., dopamine D2/D3 or serotonin 5-HT1A). Validation involves:
- Radioligand binding assays using transfected cell lines.
- Enzyme inhibition studies (e.g., acetylcholinesterase activity measured via Ellman’s assay).
- Dose-response curves (IC/EC determination) to assess potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : Systematic modifications to substituents (e.g., methylpiperazine, phenyl groups) are evaluated using:
- Analog synthesis : Introducing electron-withdrawing/donating groups on the phenyl ring.
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine receptors.
- Pharmacokinetic profiling : LogP calculations and metabolic stability assays (e.g., microsomal incubation) to prioritize analogs with improved bioavailability .
Q. How can computational methods like quantum chemical calculations be applied to predict reactivity or optimize synthesis?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) models predict transition states and reaction pathways. For example:
- Reaction path searches : Identifying low-energy intermediates in amide bond formation.
- Solvent effects : COSMO-RS simulations to optimize solvent selection (e.g., acetonitrile vs. THF).
- Machine learning : Training models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
- Metabolite identification : LC-HRMS to detect phase I/II metabolites in liver microsomes.
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlating plasma concentration-time profiles with efficacy in animal models.
- Tissue distribution studies : Radiolabeled compound tracking (e.g., C labeling) to assess brain penetration or tissue accumulation .
Q. How do reaction engineering principles improve scalability in synthesizing this compound?
- Methodological Answer : Scaling from lab to pilot plant requires:
- Flow chemistry : Continuous reactors for exothermic steps (e.g., amide coupling) to enhance heat dissipation.
- Process analytical technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring.
- Design of experiments (DoE) : Multivariate analysis to optimize parameters (e.g., residence time, mixing efficiency) while minimizing impurities .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may indicate conformational flexibility or impurities. Steps include:
- 2D NMR : HSQC and NOESY to resolve spin-spin coupling and spatial proximity.
- X-ray crystallography : Definitive confirmation of solid-state structure.
- Comparative analysis : Align data with structurally similar compounds (e.g., piperazine derivatives in PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
